molecular formula C19H24N6O5S B2619030 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1706229-69-7

1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Numéro de catalogue: B2619030
Numéro CAS: 1706229-69-7
Poids moléculaire: 448.5
Clé InChI: QCRQITXULXILEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring a piperidine-2,6-dione core linked to a pyrazinyl-oxadiazole moiety via a sulfonylethyl bridge. The sulfonyl group may enhance solubility or binding specificity.

Propriétés

IUPAC Name

1-[2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S/c26-17-4-1-5-18(27)25(17)9-10-31(28,29)24-8-2-3-14(13-24)11-16-22-19(23-30-16)15-12-20-6-7-21-15/h6-7,12,14H,1-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRQITXULXILEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:

  • Formation of pyrazin-2-yl.

  • Synthesis of 1,2,4-oxadiazole.

  • Coupling of these intermediates with piperidine and sulfonyl groups under controlled conditions. Reaction conditions often include specific temperature ranges, pH levels, and the use of solvents and catalysts to optimize yield and purity.

Industrial Production Methods: Large-scale production may employ automated synthesis machinery, continuous flow reactors, and purification systems to ensure consistency. Monitoring of reaction parameters through advanced instrumentation is crucial for quality control.

Analyse Des Réactions Chimiques

Types of Reactions:

  • Oxidation: Can form oxidized derivatives under specific oxidative conditions.

  • Reduction: Reduction reactions might alter functional groups such as oxadiazoles.

  • Substitution: Can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Methanol, ethanol, acetonitrile.

  • Catalysts: Palladium on carbon, platinum catalysts.

Major Products:

  • Oxidized products: Altered pyrazine or oxadiazole moieties.

  • Reduced products: Modified piperidine structures.

  • Substituted products: Various alkylated or arylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is C18H25N5O4S, and it features a unique combination of piperidine, oxadiazole, and pyrazine moieties. The structural complexity allows for diverse interactions with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that derivatives of the oxadiazole and piperidine frameworks exhibit significant antimicrobial activity. For instance, compounds similar to 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione have been evaluated for their efficacy against various bacterial and fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Staphylococcus aureus0.22 - 0.25 μg/mL18
Escherichia coli0.5 - 1.0 μg/mL15
Candida albicans1.0 - 2.0 μg/mL14
Aspergillus niger1.5 - 2.5 μg/mL13

These results suggest that the compound exhibits promising antimicrobial properties, particularly against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast)10>6
HeLa (Cervical)12>5
A549 (Lung)15>4

The selectivity index indicates that the compound effectively inhibits cancer cell proliferation without significantly affecting healthy cells, making it a promising candidate for therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : A series of novel compounds containing piperidine and oxadiazole derivatives were synthesized through various chemical reactions. Characterization techniques such as NMR and mass spectrometry confirmed their structures .
  • Biological Assays : These compounds underwent rigorous biological testing to assess their antibacterial and antifungal activities using standard methods like disc diffusion and broth microdilution .
  • Molecular Docking Studies : Computational studies demonstrated favorable interactions between these compounds and target proteins involved in microbial resistance mechanisms or cancer proliferation pathways .

Mécanisme D'action

The mechanism by which 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its effects involves:

  • Molecular targets: Interaction with enzymes, receptors, or nucleic acids.

  • Pathways: May influence signal transduction pathways, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence (European Patent Bulletin, 2024) describes 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives , which share the piperidine-2,6-dione scaffold but differ in substituents. Below is a comparative analysis based on structural and functional attributes:

Feature 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione Derivatives
Core Structure Piperidine-2,6-dione Piperidine-2,6-dione
Key Substituents Pyrazin-2-yl, 1,2,4-oxadiazole, sulfonylethyl bridge 1-Oxoisoindolin-2-yl group
Bioactive Moieties Oxadiazole (electron-deficient heterocycle), pyrazine (hydrogen-bond acceptor) Isoindolinone (rigid aromatic system)
Potential Targets Kinases, proteasomes, or inflammatory mediators (inferred from oxadiazole/pyrazine motifs) Cereblon E3 ligase (commonly targeted by immunomodulatory drugs)
Patent Holder/Developer Not specified in evidence Novartis AG

Key Differences:

Substituent Diversity: The Novartis compound’s isoindolinone group is structurally rigid and often associated with cereblon binding in immunomodulatory drugs (e.g., lenalidomide analogs) . In contrast, the pyrazinyl-oxadiazole moiety in the queried compound suggests divergent targeting, possibly toward kinases or proteolytic complexes.

Synthetic Complexity: The sulfonylethyl bridge in the queried compound introduces conformational flexibility, which may improve binding kinetics but complicate synthesis. The Novartis derivatives prioritize aromatic rigidity for target engagement.

Therapeutic Indications: While Novartis’ derivatives are explicitly tied to medical uses (likely oncology or autoimmune diseases), the queried compound lacks direct evidence for clinical applications.

Research Findings and Limitations

  • Novartis Derivatives: Demonstrated efficacy in preclinical models of inflammation and cancer via cereblon-mediated protein degradation . Clinical data remain undisclosed.
  • Queried Compound: No peer-reviewed studies or patent data were identified in the provided evidence. Its pyrazine-oxadiazole combination is novel, but unvalidated bioactivity limits comparative conclusions.

Activité Biologique

The compound 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a pyrazinyl and oxadiazolyl moiety. The presence of these heterocycles suggests a potential for diverse biological interactions. The molecular formula is C18H22N6O3SC_{18}H_{22}N_{6}O_{3}S, indicating a significant number of nitrogen atoms which may contribute to its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing oxadiazole and pyrazine rings exhibit antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that oxadiazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 2 to 10 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of similar oxadiazole derivatives has been documented extensively. For example, compounds bearing the oxadiazole ring were found to inhibit the growth of MCF-7 breast cancer cells with IC50 values in the nanomolar range . The mechanism often involves the inhibition of key kinases such as VEGFR-2 and focal adhesion kinase (FAK), which are crucial in cancer cell proliferation and metastasis .

Anti-inflammatory Activity

Research suggests that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are often mediated through the modulation of inflammatory cytokines and pathways involving NF-kB .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and nitrile oxides.
  • Introduction of Pyrazine Moiety : Condensation reactions with pyrazine derivatives are employed.
  • Final Assembly : The final piperidine structure is formed through additional cyclization or substitution reactions.

Case Study 1: Anticancer Activity

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited potent activity against MCF-7 cells with IC50 values as low as 0.5 μM . Molecular docking studies suggested strong binding affinities to the active sites of target kinases.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against Mycobacterium tuberculosis. Compounds with structural similarities to the target compound were tested and showed significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM . This underscores the potential for developing new anti-tubercular agents based on this scaffold.

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/EC50 ValuesReference
AntibacterialStaphylococcus aureus2 - 10 μg/mL
AnticancerMCF-7~0.5 μM
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18 μM
Anti-inflammatoryVarious cytokinesNot specified

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure reproducibility?

Methodological Answer: Synthesis optimization should focus on:

  • Reaction Conditions : Temperature, solvent polarity, and catalyst selection (e.g., base-sensitive intermediates may require non-nucleophilic bases) .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95% purity threshold) .
  • Intermediate Stability : Monitor intermediates prone to hydrolysis or oxidation using TLC or NMR under inert atmospheres .

Q. Table 1: Example Reaction Parameters

ParameterOptimal Range
Temperature0–5°C (for acid-sensitive steps)
SolventDMF or THF (for polar intermediates)
CatalystTriethylamine (for deprotonation)

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR to verify piperidine/oxadiazole proton environments and 13C^{13}C-NMR to confirm carbonyl (C=O) and sulfonyl (SO2_2) groups .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the piperidine and oxadiazole moieties .

Q. What stability protocols are recommended for long-term storage?

Methodological Answer:

  • Storage Conditions : Store in sealed, argon-purged containers at −20°C to prevent hydrolysis of the sulfonyl group .
  • Stability Monitoring : Conduct monthly FT-IR checks for sulfonyl (1150–1350 cm1^{-1}) and oxadiazole (1600–1650 cm1^{-1}) integrity .

Q. Table 2: Stability Parameters

ParameterRecommendation
Temperature−20°C (desiccated)
Light ExposureAmber glass vials
Humidity<10% RH (silica gel desiccant)

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict reactivity in catalytic systems involving this compound?

Methodological Answer:

  • Reactor Simulation : Model reaction kinetics using density functional theory (DFT) to predict activation energies for sulfonylation or oxadiazole ring formation .
  • Parameter Optimization : Use AI-driven algorithms to iteratively adjust temperature/pressure variables and validate with experimental DSC/TGA data .

Q. What strategies resolve contradictions in reaction yield data across different synthetic routes?

Methodological Answer:

  • Factorial Design : Apply 2k^k factorial experiments to isolate variables (e.g., solvent polarity vs. catalyst loading) .
  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to rank variable impacts .

Q. How does the pyrazine-oxadiazole hybrid structure influence binding affinity in target proteins?

Methodological Answer:

  • Molecular Docking : Perform AutoDock/Vina simulations to map hydrogen bonding (pyrazine N-atoms) and hydrophobic interactions (piperidine rings) .
  • SAR Studies : Synthesize analogs with modified oxadiazole substituents and correlate IC50_{50} values with docking scores .

Q. What advanced techniques validate mechanistic pathways for sulfonylation or oxadiazole cyclization?

Methodological Answer:

  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace sulfonyl oxygen incorporation via MS/MS fragmentation .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D ratios for proton-transfer steps in cyclization reactions .

Q. How can AI-driven automation improve high-throughput screening (HTS) for derivatives?

Methodological Answer:

  • Autonomous Labs : Integrate robotic liquid handlers with ML algorithms to prioritize synthetic routes based on yield/toxicity predictions .
  • Real-Time Adjustments : Use neural networks to optimize reaction parameters (e.g., pH, stirring rate) during continuous-flow synthesis .

Q. What methodologies address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without cell membrane disruption .
  • Nanoformulation : Encapsulate in PEGylated liposomes and characterize via dynamic light scattering (DLS) for size distribution .

Q. How can researchers design orthogonal experiments to study multi-step synthetic pathways?

Methodological Answer:

  • Taguchi Methods : Use L9 orthogonal arrays to evaluate 4 factors (e.g., temperature, solvent, catalyst, time) with minimal experimental runs .
  • Response Surface Modeling (RSM) : Generate 3D contour plots to identify optimal conditions for critical steps (e.g., sulfonylation efficiency) .

Specialized Methodological Considerations

Q. What green chemistry principles apply to scaling up synthesis?

Methodological Answer:

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
  • Catalyst Recovery : Immobilize Pd catalysts on magnetic nanoparticles for reuse (validate via ICP-OES metal leaching tests) .

Q. How can hybrid quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction dynamics?

Methodological Answer:

  • Transition State Analysis : Use Gaussian 16 to calculate Gibbs free energy barriers for oxadiazole ring closure .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar protic vs. aprotic environments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.